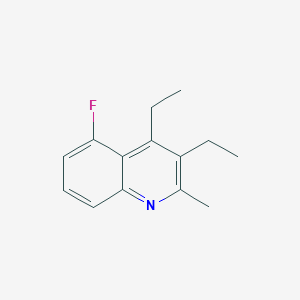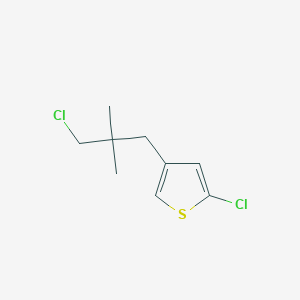
(2R)-2-Propylcyclohexan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R)-2-Propylcyclohexan-1-one is an organic compound with a cyclohexane ring substituted with a propyl group at the second carbon and a ketone functional group at the first carbon. This compound is chiral, meaning it has a non-superimposable mirror image, and the (2R) designation indicates the specific configuration of the molecule.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-Propylcyclohexan-1-one can be achieved through several methods. One common approach involves the alkylation of cyclohexanone with a propyl halide in the presence of a strong base, such as sodium hydride or potassium tert-butoxide. The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the base.
Industrial Production Methods
On an industrial scale, the production of this compound may involve catalytic hydrogenation of a precursor compound, such as 2-propylcyclohexene, in the presence of a metal catalyst like palladium or platinum. This method ensures high yield and selectivity for the desired enantiomer.
化学反応の分析
Types of Reactions
(2R)-2-Propylcyclohexan-1-one undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ketone can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The propyl group can undergo substitution reactions, such as halogenation, where a halogen replaces one of the hydrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Bromine in the presence of light or a radical initiator.
Major Products Formed
Oxidation: 2-Propylcyclohexanone carboxylic acid.
Reduction: 2-Propylcyclohexanol.
Substitution: 2-Bromopropylcyclohexanone.
科学的研究の応用
(2R)-2-Propylcyclohexan-1-one has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
作用機序
The mechanism of action of (2R)-2-Propylcyclohexan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The ketone group can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the propyl group may interact with hydrophobic pockets within proteins, affecting their conformation and function.
類似化合物との比較
Similar Compounds
(2S)-2-Propylcyclohexan-1-one: The enantiomer of (2R)-2-Propylcyclohexan-1-one, with similar chemical properties but different biological activity.
2-Methylcyclohexanone: A structurally similar compound with a methyl group instead of a propyl group.
Cyclohexanone: The parent compound without any alkyl substitution.
Uniqueness
This compound is unique due to its specific chiral configuration, which can result in different interactions with biological molecules compared to its enantiomer or other similar compounds. This specificity makes it valuable in asymmetric synthesis and chiral resolution studies.
特性
分子式 |
C9H16O |
|---|---|
分子量 |
140.22 g/mol |
IUPAC名 |
(2R)-2-propylcyclohexan-1-one |
InChI |
InChI=1S/C9H16O/c1-2-5-8-6-3-4-7-9(8)10/h8H,2-7H2,1H3/t8-/m1/s1 |
InChIキー |
OCJLPZCBZSCVCO-MRVPVSSYSA-N |
異性体SMILES |
CCC[C@@H]1CCCCC1=O |
正規SMILES |
CCCC1CCCCC1=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



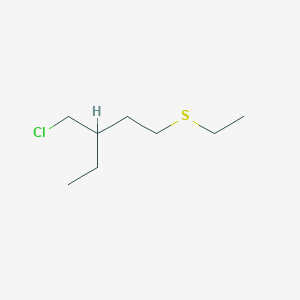


![1-[4-(1,2-Thiazol-3-yl)phenyl]ethan-1-one](/img/structure/B13181968.png)
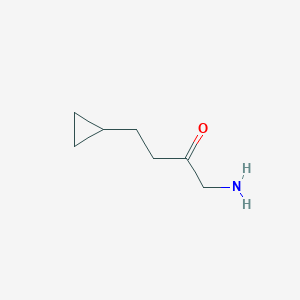
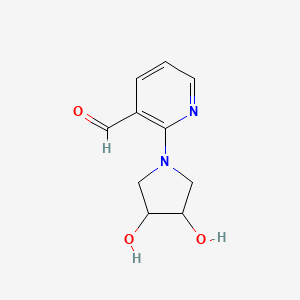
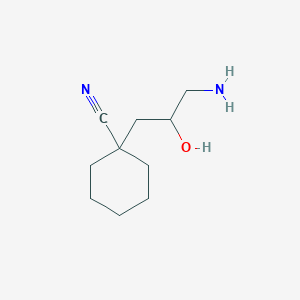
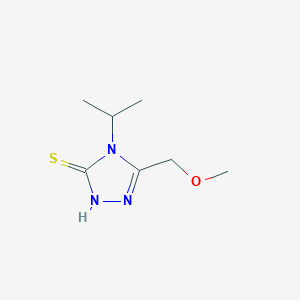

![1-[1-(Oxan-4-yl)-1H-1,2,3-triazol-4-yl]ethan-1-one](/img/structure/B13182015.png)
![Ethyl 1,6-dioxaspiro[2.5]octane-2-carboxylate](/img/structure/B13182021.png)
